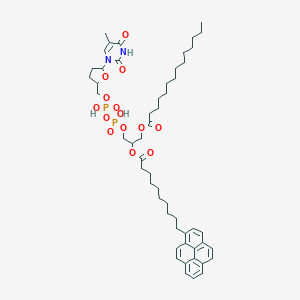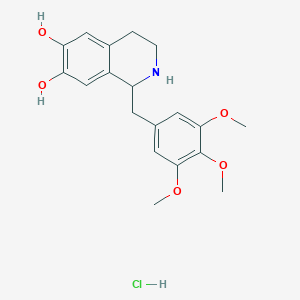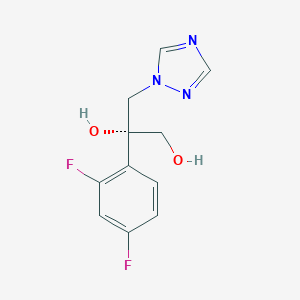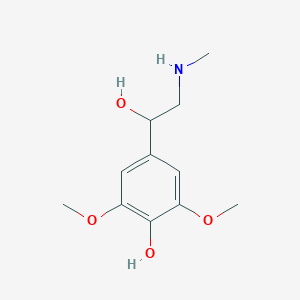![molecular formula C15H24O10 B138557 Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate CAS No. 134121-16-7](/img/structure/B138557.png)
Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MAMEO and is synthesized through a multistep process. In
Applications De Recherche Scientifique
MAMEO has several potential applications in scientific research. One of the most promising applications is in the field of drug delivery. The compound has a high affinity for cell membranes and can be used to deliver drugs directly to specific cells. MAMEO can also be used as a tool to study the mechanism of action of certain drugs. The compound can be used to inhibit the activity of specific enzymes and proteins, which can help researchers understand the role of these molecules in various biological processes.
Mécanisme D'action
The mechanism of action of MAMEO is not fully understood. However, it is believed that the compound works by inhibiting the activity of specific enzymes and proteins. MAMEO has a high affinity for cell membranes, which allows it to interact with specific molecules within the cell.
Effets Biochimiques Et Physiologiques
MAMEO has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of specific enzymes and proteins, which can lead to changes in various biological processes. MAMEO has also been shown to have an anti-inflammatory effect, which may make it useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MAMEO has several advantages for lab experiments. The compound has a high affinity for cell membranes, which allows it to be used for drug delivery and to study the mechanism of action of certain drugs. MAMEO is also relatively easy to synthesize, which makes it a cost-effective tool for researchers. However, there are also limitations to the use of MAMEO in lab experiments. The compound is relatively unstable and can degrade over time. Additionally, MAMEO has a short half-life, which can make it difficult to study its effects over a long period of time.
Orientations Futures
There are several future directions for research on MAMEO. One area of research is the development of new drug delivery systems using MAMEO. Researchers are also exploring the use of MAMEO in the treatment of certain diseases, such as cancer and Alzheimer's disease. Additionally, there is ongoing research on the mechanism of action of MAMEO and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of MAMEO involves a multistep process that includes the protection and deprotection of functional groups. The first step involves the protection of the hydroxyl group of the sugar moiety with a methoxymethyl group. The second step involves the acetylation of the hydroxyl group at position 5 of the sugar moiety. The third step involves the protection of the carboxylic acid group with an ethoxycarbonyl group. The fourth step involves the opening of the epoxide ring with methanol, which results in the formation of a hemiacetal. The fifth step involves the deprotection of the carboxylic acid group and the hydroxyl group at position 6 of the sugar moiety. The final step involves the protection of the hydroxyl group at position 3 with an acetoxy group.
Propriétés
Numéro CAS |
134121-16-7 |
|---|---|
Nom du produit |
Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate |
Formule moléculaire |
C15H24O10 |
Poids moléculaire |
364.34 g/mol |
Nom IUPAC |
methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate |
InChI |
InChI=1S/C15H24O10/c1-9(16)25-15-10(5-19-2)22-6-11(23-7-12(17)20-3)14(15)24-8-13(18)21-4/h10-11,14-15H,5-8H2,1-4H3 |
Clé InChI |
YFLZCQUNBOUPIK-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C(OCC(C1OCC(=O)OC)OCC(=O)OC)COC |
SMILES canonique |
CC(=O)OC1C(OCC(C1OCC(=O)OC)OCC(=O)OC)COC |
Synonymes |
2,6-di-O-(methoxycarbonylmethyl)-3-O-methyl isomer of 4-O-acetyl-1,5-anhydro-di-O-(methoxycarbonylmethyl)-O-methylglucitol 3,6-di-O-(methoxycarbonylmethyl)-2-O-methyl isomer of 4-O-acetyl-1,5-anhydro-di-O-(methoxycarbonylmethyl)-O-methylglucitol 4-AACMG 4-O-acetyl-1,5-anhydro-di-O-(methoxycarbonylmethyl)-O-methylglucitol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




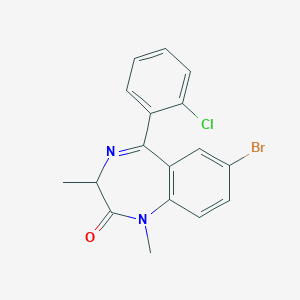
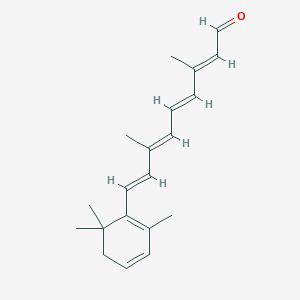
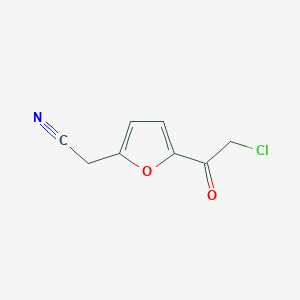

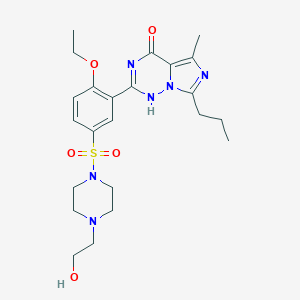
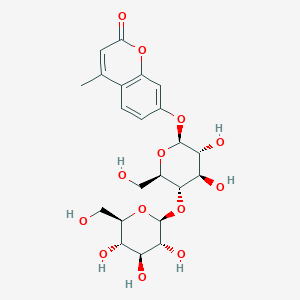
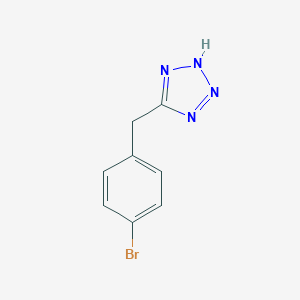
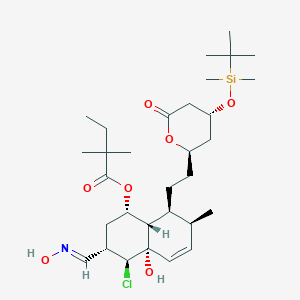
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B138505.png)
